4-[Bis(4-fluorophenyl)methoxy]piperidine

Dopamine transporter DAT inhibitor cocaine analog

4-[Bis(4-fluorophenyl)methoxy]piperidine (CAS 88535-96-0) is a 4-(diarylmethoxy)piperidine derivative that functions as a potent dopamine transporter (DAT) inhibitor with a reported IC₅₀ of 17.0 ± 1.0 nM. Structurally, it carries a secondary amine (free NH) at the piperidine nitrogen and a symmetrical bis(4-fluorophenyl)methoxy substituent at the 4‑position, features that jointly distinguish it from both N‑alkylated analogs and non‑fluorinated congeners such as 4‑(diphenylmethoxy)piperidine (DPP).

Molecular Formula C18H19F2NO
Molecular Weight 303.3 g/mol
CAS No. 88535-96-0
Cat. No. B14389481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(4-fluorophenyl)methoxy]piperidine
CAS88535-96-0
Molecular FormulaC18H19F2NO
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19F2NO/c19-15-5-1-13(2-6-15)18(14-3-7-16(20)8-4-14)22-17-9-11-21-12-10-17/h1-8,17-18,21H,9-12H2
InChIKeyYXLZFPAMMNOHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Bis(4-fluorophenyl)methoxy]piperidine (CAS 88535-96-0) – A DAT-Inhibiting Piperidine Scaffold with Differentiated Binding and Behavioural Profile


4-[Bis(4-fluorophenyl)methoxy]piperidine (CAS 88535-96-0) is a 4-(diarylmethoxy)piperidine derivative that functions as a potent dopamine transporter (DAT) inhibitor with a reported IC₅₀ of 17.0 ± 1.0 nM [1]. Structurally, it carries a secondary amine (free NH) at the piperidine nitrogen and a symmetrical bis(4-fluorophenyl)methoxy substituent at the 4‑position, features that jointly distinguish it from both N‑alkylated analogs and non‑fluorinated congeners such as 4‑(diphenylmethoxy)piperidine (DPP) [1][2]. The compound serves as a pharmacological probe for DAT structure–function studies and as a versatile synthetic intermediate for generating combinatorial libraries of N‑substituted DAT inhibitors [1].

Why 4-[Bis(4-fluorophenyl)methoxy]piperidine Cannot Be Replaced by Generic In‑Class Piperidine DAT Ligands


The pharmacological signature of 4-[bis(4-fluorophenyl)methoxy]piperidine is governed by two interdependent structural features: the para‑fluoro substituents on both phenyl rings, which markedly enhance DAT binding affinity, and the free NH hydrogen‑bond donor at the piperidine nitrogen, which attenuates psychostimulant‑like locomotor activity in vivo [1][2]. Replacing the bis(4-fluorophenyl)methoxy motif with an unsubstituted diphenylmethoxy group (DPP; compound 1) reduces DAT affinity approximately 25‑fold (IC₅₀ 420 nM vs. 17 nM), while N‑methylation to the tertiary amine analog increases, rather than decreases, locomotor activity in mice [1][2]. Consequently, neither the diarylmethoxy substitution pattern nor the piperidine core alone is sufficient to reproduce the compound’s potency–behavioural profile; the precise combination of para‑fluoro substitution and an NH hydrogen‑bond donor is essential and precludes simple generic substitution [1].

Quantitative Comparator Evidence for 4-[Bis(4-fluorophenyl)methoxy]piperidine (CAS 88535-96-0)


DAT Binding Affinity vs. Cocaine in a Head‑to‑Head [¹²⁵I]RTI‑55 Assay

In a direct head‑to‑head comparison using the same [¹²⁵I]RTI‑55 radioligand binding assay, 4‑[bis(4‑fluorophenyl)methoxy]piperidine (compound 14) demonstrated an IC₅₀ of 17.0 ± 1.0 nM for the dopamine transporter, which is approximately 10.7‑fold more potent than cocaine tested under identical conditions (IC₅₀ = 182 nM) [1]. This quantitative difference was observed in the same experimental series, eliminating inter‑laboratory or inter‑assay variability as confounding factors [1].

Dopamine transporter DAT inhibitor cocaine analog binding affinity

DAT Binding Affinity vs. the Non‑Fluorinated Analog DPP (4‑(Diphenylmethoxy)piperidine)

Within the same study (Lapa & Lapa, 2019, Table 1), compound 1 [4‑(diphenylmethoxy)piperidine, DPP] exhibited a DAT IC₅₀ of 420 nM, compared with 17.0 ± 1.0 nM for the target compound (compound 14) [1]. The introduction of para‑fluoro substituents on both phenyl rings thus confers a ~24.7‑fold enhancement in DAT binding potency [1]. This head‑to‑head comparison, conducted under identical assay conditions, isolates the contribution of the 4,4′‑difluoro substitution to binding affinity [1].

Structure-activity relationship fluorine substitution DAT binding DPP comparator

DAT Binding Affinity vs. the N‑Methyl Analog (4‑[Bis(4‑fluorophenyl)methoxy]‑1‑methylpiperidine)

The N‑methyl tertiary amine analog 4‑[bis(4‑fluorophenyl)methoxy]‑1‑methylpiperidine (compound 2) was reported by Lapa et al. (2005) to have a DAT IC₅₀ of 22.1 ± 5.73 nM [2]. The target secondary‑amine compound achieves a modestly but consistently superior IC₅₀ of 17.0 ± 1.0 nM (Lapa & Lapa, 2019) [1]. Although the 1.3‑fold difference is numerically small, the standard deviations do not overlap (17.0 ± 1.0 vs. 22.1 ± 5.73 nM), suggesting a statistically meaningful divergence [1][2]. The two values derive from the same research group using comparable [¹²⁵I]RTI‑55 binding protocols across the 2005 and 2019 publications [1][2].

N-substitution secondary vs. tertiary amine DAT affinity SAR

Locomotor Activity Profile: NH Hydrogen‑Bond Donor Reduces Psychostimulant‑Like Behaviour vs. Cocaine and N‑Alkyl Analogs

Lapa & Lapa (2019) explicitly demonstrated that compounds bearing a hydrogen‑bond donor at the piperidine nitrogen—including compound 14 [4‑[bis(4‑fluorophenyl)methoxy]piperidine]—exhibit reduced locomotor activity in mice relative to cocaine, whereas N‑alkylated analogs (e.g., the N‑methyl derivative, compound 2) increase locomotor activity [1][2]. The paper states: 'Compounds 14 and 15 had reduced locomotor activity, which could be due to changing in interaction balance with receptors since these compounds bear hydrogen bond donors at N‑site of piperidine fragment' [1]. Almost all compounds in the series showed a decrease in motion activity compared with cocaine, but the effect was most pronounced and mechanistically distinct for the NH‑bearing analogs [1].

locomotor activity behavioural pharmacology H-bond donor cocaine-like effects

Synthetic Versatility: Free NH as a Diversification Handle for Parallel Library Synthesis

The free secondary amine of 4‑[bis(4‑fluorophenyl)methoxy]piperidine provides a direct synthetic handle for N‑alkylation, enabling rapid generation of analog libraries. Lapa & Lapa (2019) exploited this feature to prepare compounds 10, 11, and 15 by alkylating the target compound with alkyl halides (K₂CO₃, DMF, ~90% yield) [1]. In contrast, N‑alkylated comparators such as the N‑methyl analog are synthetic endpoints that preclude further N‑diversification without dealkylation–realkylation sequences [1][2]. This makes the free‑NH compound the preferred starting material for structure–activity relationship (SAR) campaigns targeting the piperidine nitrogen position [1].

combinatorial chemistry N-alkylation scaffold diversification SAR library

Optimal Research and Procurement Application Scenarios for 4-[Bis(4-fluorophenyl)methoxy]piperidine (CAS 88535-96-0)


DAT Pharmacology Studies Requiring High-Affinity Binding Without Cocaine-Like Behavioural Confounds

The compound's 10.7‑fold greater DAT potency versus cocaine [1], combined with its reduced locomotor activity profile attributable to the NH hydrogen‑bond donor [1], makes it a preferred tool for experiments that must achieve high DAT occupancy while avoiding the psychostimulant‑like behavioural activation that complicates interpretation in cocaine‑based paradigms [1]. This is particularly relevant for ex‑vivo receptor occupancy studies and in‑vivo microdialysis experiments where locomotor arousal is an undesirable confound.

Structure–Activity Relationship (SAR) Campaigns Centered on Piperidine N‑Substitution

As demonstrated by Lapa & Lapa (2019), the free NH group enables direct, high‑yielding N‑alkylation (~90%) to generate diverse analog libraries [1]. Laboratories conducting medicinal chemistry optimization of the piperidine nitrogen position should procure this compound as the core scaffold rather than pre‑alkylated derivatives, which would require additional synthetic steps (N‑dealkylation) before diversification can commence [1].

Cocaine Use Disorder Probe Development and DAT‐Related Behavioural Screening

The compound's divergent locomotor profile—reducing rather than increasing motor activity relative to cocaine [1]—positions it as a candidate scaffold for developing DAT inhibitors that may antagonize or fail to reproduce cocaine's behavioural effects. This property is directly relevant to screening cascades aimed at identifying cocaine substitution therapies or antagonists, where cocaine‑like locomotor stimulation is an exclusion criterion [1][2].

Comparative Studies of Fluorine Effects on DAT Ligand Pharmacology

The 24.7‑fold potency gap between 4‑[bis(4‑fluorophenyl)methoxy]piperidine (IC₅₀ = 17 nM) and its non‑fluorinated congener DPP (IC₅₀ = 420 nM) [1] provides a well‑characterized comparator pair for systematic investigations of how para‑fluoro substitution modulates DAT binding energetics, ligand‑receptor residence time, and downstream conformational effects on the transporter [1]. Researchers studying halogen‑bonding contributions to DAT pharmacology can use this pair as a defined experimental system.

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